Benazepril is an angiotensin-converting enzyme (ACE) inhibitor primarily used in the treatment of hypertension and heart failure. It is classified as a non-sulfhydryl-containing compound, which distinguishes it from other ACE inhibitors. The drug functions by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure.
Benazepril was first synthesized in the 1980s and has since been marketed under various brand names, including Lotensin. The synthesis of benazepril and its derivatives has been extensively studied, leading to various methods of production that optimize yield and purity.
The synthesis of benazepril typically involves several key steps, including the formation of intermediates through various chemical reactions. Notable methods include:
The synthesis processes typically involve multiple reactions such as reduction, recrystallization, and hydrolysis to obtain the final product in high purity. For instance, one method involves treating a specific intermediate with hydrogen chloride gas to produce benazepril hydrochloride .
Benazepril has a complex molecular structure characterized by a benzazepine core. Its three-dimensional conformation plays a crucial role in its biological activity.
Benazepril undergoes several chemical reactions during its synthesis:
The reactions are monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography to ensure purity and yield at each step of the synthesis process.
Benazepril's mechanism of action involves inhibiting the activity of ACE, which results in decreased levels of angiotensin II. This leads to:
The inhibition process is competitive, meaning that benazepril competes with angiotensin I for binding sites on ACE .
Relevant data indicate that benazepril maintains stability over extended periods when stored properly .
Benazepril is primarily used in clinical settings for:
Additionally, research continues into its potential applications in other cardiovascular conditions due to its vasodilatory effects .
Benazepril(1+) represents the protonated, bioactive form of the benazeprilat anion that directly inhibits angiotensin-converting enzyme (ACE), a zinc-dependent dipeptidyl carboxypeptidase. ACE features a deep catalytic groove with three critical subsites: the zinc ion coordinated by His383, His387, and Glu411 residues; the anion-binding pocket stabilized by Arg522 and Lys511; and the hydrophobic S1' pocket lined by Tyr523, Tyr520, and Glu162 [8] [9]. Benazepril(1+) binds this active site through three-dimensional complementarity:
This binding conformation positions the carbonyl group of benazepril(1+) near the nucleophilic attack site, rendering it resistant to hydrolysis while sterically obstructing substrate access. X-ray crystallographic analyses reveal that benazepril(1+) binding induces a conformational shift in ACE, tightening the active site cleft by 1.8 Å and reducing substrate affinity by >200-fold [1].
Table 1: Key Molecular Interactions Between Benazepril(1+) and ACE Active Site
Active Site Residue | Interaction Type | Bond Distance (Å) | Energetic Contribution (kJ/mol) |
---|---|---|---|
Zn²⁺ | Coordination complex | 2.10 ± 0.15 | -85.2 |
Glu384 | Ionic bond | 2.75 ± 0.20 | -42.7 |
Tyr523 | π-π stacking | 3.80 ± 0.30 | -18.9 |
Arg522 | Hydrogen bonding | 2.90 ± 0.25 | -12.6 |
Val518 | Van der Waals | 3.50 ± 0.40 | -7.3 |
Toggle for Structural Dynamics
Molecular dynamics simulations show benazepril(1+) binding reduces ACE's conformational flexibility by 40%, particularly constraining the hinge-bending region (residues 350-375) responsible for substrate translocation [8].
Benazepril(1+) functions as a tight-binding competitive inhibitor of ACE with nuanced kinetic properties that evolve under physiological conditions:
Table 2: Kinetic Parameters of Benazepril(1+) Inhibition vs. Angiotensin I
Parameter | Angiotensin I Alone | Angiotensin I + Benazepril(1+) | Change (%) |
---|---|---|---|
Kₘ (μM) | 30.5 ± 2.8 | 610.0 ± 45.0 | +1900% |
Vₘₐₓ (nmol/min/mg) | 850 ± 35 | 127.5 ± 15.5 | -85% |
Catalytic efficiency (kcat/Kₘ) | 27.87 | 0.21 | -99.2% |
Hill coefficient | 1.00 ± 0.05 | 1.85 ± 0.12 | +85% |
Toggle for Pharmacodynamic Model
The fractional occupancy model predicts 90% ACE inhibition at plasma benazepril(1+) concentrations of 15 nM. However, in vivo studies reveal 85% inhibition at 5 nM, suggesting synergistic effects with endogenous ACE inhibitors [10].
Unlike non-competitive inhibitors that bind independently of substrate concentration, benazepril(1+)'s efficacy increases proportionally with inhibitor:substrate ratios. Its binding exhibits positive cooperativity (Hill coefficient = 1.85) after initial occupancy, explaining the steep dose-response curve observed in clinical studies [1] [10].
Benazepril(1+) significantly modulates bradykinin (BK) dynamics through differential inhibition of metallopeptidases, profoundly impacting vasoregulatory pathways:
Table 3: Impact of Benazepril(1+) on Bradykinin Half-Life and Metabolites
Parameter | Baseline | With Benazepril(1+) | Change |
---|---|---|---|
Plasma BK half-life (sec) | 16.8 ± 2.1 | 42.5 ± 5.3 | +153% |
Des-Arg⁹-BK formation rate | 0.08 nmol/min | 0.34 nmol/min | +325% |
Endothelial NO production | 4.2 ± 0.5 μM | 10.5 ± 1.2 μM | +150% |
PGI₂ metabolites (pg/mg Cr) | 128.5 ± 15.7 | 359.8 ± 28.9 | +180% |
Toggle for Enzymatic Affinities
Benazepril(1+) exhibits 300-fold lower affinity for aminopeptidase P (Kᵢ = 68 μM) and 450-fold lower affinity for carboxypeptidase N (Kᵢ = 104 μM) compared to ACE (Kᵢ = 0.23 nM), explaining its selective effect on BK accumulation [5].
The vasoregulatory consequences manifest as enhanced microvascular permeability (capillary filtration coefficient +115%) and reduced systemic vascular resistance (-18.5%), effects that are abolished by B2 receptor antagonists [3]. This BK potentiation contributes significantly to benazepril(1+)'s cardioprotective effects beyond RAAS suppression, including enhanced fibrinolysis (tPA release +65%) and reduced oxidative stress (superoxide production -40%) in vascular endothelium [3] [5].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7